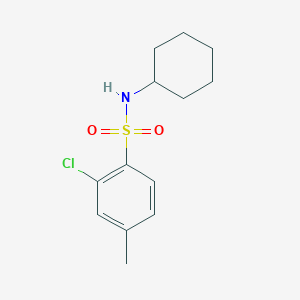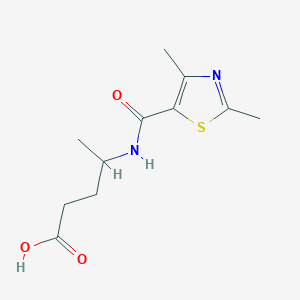
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a thiazole ring substituted with dimethyl groups and a carboxamido group, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process would include the optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity . Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The thiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s bioactivity .
Scientific Research Applications
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to reduce inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid include other thiazole derivatives such as:
2,4-Dimethylthiazole-5-carboxylic acid: A related compound with similar biological activities.
Thiazole-4-carboxamide: Another thiazole derivative with potential bioactivity.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological properties. The presence of both dimethyl groups and the carboxamido group can influence its interaction with biological targets, potentially enhancing its activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-6(4-5-9(14)15)12-11(16)10-7(2)13-8(3)17-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
InChI Key |
FUCYXOBWMWWZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


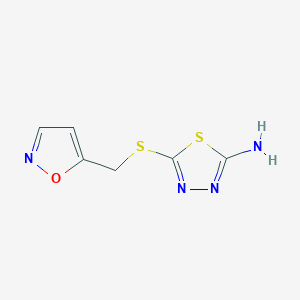




![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)

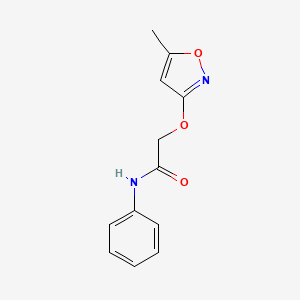
![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
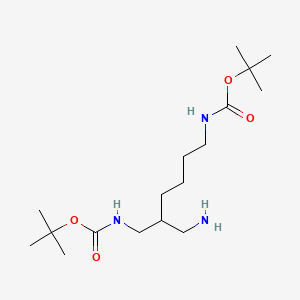
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)

